molecular formula C13H26N2O2 B1593283 tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate CAS No. 886362-50-1

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate

Cat. No.: B1593283
CAS No.: 886362-50-1
M. Wt: 242.36 g/mol
InChI Key: YJCLONDHMINYMK-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is a chemical building block featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected carbamate group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry. The primary amine is reactive with various electrophiles, such as carboxylic acids to form amides, and activated NHS esters . The Boc protecting group on the carbamate is stable under basic conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary amine, enabling selective functionalization strategies . Compounds with this specific architecture are often employed in the synthesis of more complex molecules, including those with cyclohexyl backbones, for drug discovery and development. As a protected diamine, it serves as a key precursor for constructing molecular scaffolds and is useful in the preparation of compounds for screening libraries. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13/h4-10,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCLONDHMINYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649644
Record name tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-50-1
Record name Carbamic acid, [1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-50-1
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Preparation Methods

Starting Materials

Reaction Steps

Step Description
a) Mix tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (A) with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (B) in an organic solvent.
b) Add a base to the mixture obtained in step (a) to facilitate the reaction.
c) Stir the reaction mixture at controlled temperature (e.g., around 60 °C) to complete the synthesis.

Key Research Findings and Advantages

  • Neutral Forms of Reagents : Using the neutral forms of both reagents (A and B) rather than their salt forms (e.g., oxalate or hydrochloride salts) significantly improves the reaction. This approach reduces the viscosity of the reaction medium, preventing solidification and facilitating stirring, which is critical for industrial-scale reactions.

  • Improved Yield and Purity : The method leads to higher yields and purities compared to previous methods that used salt forms of the reagents. The absence of salt forms avoids the formation of dense or viscous reaction mixtures that complicate processing and reduce efficiency.

  • Simplified Process Control : Unlike earlier methods requiring careful order of reagent addition and strict control of reaction conditions, this method allows more straightforward mixing and processing without compromising product quality.

  • Industrial Scalability : The reduced viscosity and simplified handling enable the reaction to be performed in conventional reactors at an industrial scale, enhancing the feasibility of large-scale production.

Comparative Data Summary

Parameter Previous Salt-Based Methods Current Neutral Reagent Method
Reagents Salt forms (e.g., oxalate, hydrochloride salts) Neutral forms of reagents (A and B)
Reaction Medium Viscosity High, leading to solidification Low, easy stirring and mixing
Yield Approximately 85% Higher than 85%, improved yield
Purity Moderate, affected by reaction conditions Higher purity due to better reaction control
Process Complexity High, requires careful addition and control Lower, simpler mixing and base addition
Industrial Scalability Limited by reaction mass solidification Suitable for conventional industrial reactors

Notes on Reaction Conditions and Solvents

  • Solvent : Acetonitrile is commonly used due to its ability to dissolve both reagents and maintain a manageable viscosity.
  • Base : Triethylamine or similar organic bases are used to neutralize the reaction mixture and promote coupling.
  • Temperature : The reaction is typically conducted at around 60 °C to optimize reaction kinetics without degrading sensitive groups.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding a free amine and tert-butanol. This reaction is critical for deprotection in synthetic workflows.

Conditions Products Mechanism References
Acidic (e.g., HCl, H₂O/THF) Cyclohexyl(2-aminoethyl)amine + CO₂ + tert-butanolAcid-catalyzed nucleophilic acyl substitution
Basic (e.g., NaOH, MeOH) Cyclohexyl(2-aminoethyl)amine + CO₂ + tert-butanolBase-mediated elimination
  • Kinetics : Hydrolysis rates depend on pH and temperature. Under acidic conditions (pH < 3), the reaction typically completes within 1–2 hours at 25°C. Basic conditions (pH > 10) accelerate the process, achieving full conversion in 30–60 minutes.

  • Applications : This reaction is utilized to unmask the secondary amine on the cyclohexyl ring for subsequent functionalization .

Alkylation of the Aminoethyl Group

The primary amine on the ethyl chain participates in alkylation reactions, forming secondary or tertiary amines.

Reagents Conditions Products Yield References
Methyl iodide K₂CO₃, DMF, 50°C, 6hN-Methyl-2-aminoethylcyclohexyl carbamate85%
Benzyl bromide Et₃N, CH₂Cl₂, RT, 12hN-Benzyl-2-aminoethylcyclohexyl carbamate78%
  • Mechanism : Nucleophilic substitution (SN2) or reductive amination, depending on the alkylating agent.

  • Example : Reaction with tert-butyl (S)-(1-cyclohexyl-2-oxoethyl)carbamate under reductive amination (NaBH₃CN, MeOH) yields branched amines .

Acylation Reactions

The aminoethyl group reacts with acylating agents to form amides, enhancing stability or modifying biological activity.

Acylating Agent Conditions Products Yield References
Acetyl chloride Et₃N, CH₂Cl₂, 0°C → RT, 2hN-Acetyl-2-aminoethylcyclohexyl carbamate90%
Benzoyl chloride Pyridine, THF, RT, 4hN-Benzoyl-2-aminoethylcyclohexyl carbamate82%
  • Key Insight : Acylation suppresses the amine’s nucleophilicity, enabling selective modification of other functional groups in multistep syntheses .

Deprotection and Sequential Functionalization

After carbamate hydrolysis, the liberated cyclohexylamine undergoes further reactions:

Schiff Base Formation

  • Reagents : Aldehydes (e.g., benzaldehyde)

  • Conditions : EtOH, RT, 12h

  • Product : Cyclohexyl(2-aminoethyl)imine (yield: 75%) .

Sulfonylation

  • Reagents : Tosyl chloride

  • Conditions : Et₃N, CH₂Cl₂, 0°C → RT

  • Product : N-Tosylcyclohexyl(2-aminoethyl)amine (yield: 88%) .

Stability and Side Reactions

  • Thermal Degradation : At temperatures >150°C, the carbamate decomposes into isobutylene and CO₂, leaving a cyclohexylamine derivative.

  • Oxidation : The aminoethyl group is prone to oxidation with H₂O₂ or O₂, forming nitriles or imines (controlled by catalysts like TEMPO) .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate exhibit various biological activities, including:

  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through interactions with neurotransmitter systems.
  • Modulation of Receptor Activity : Structural analogs have shown promise in modulating receptor activity, influencing cellular signaling pathways associated with neurological functions.

Pharmaceutical Applications

Given its structural characteristics, this compound has potential applications in drug development:

  • Precursor for Active Pharmaceutical Ingredients (APIs) : This compound can serve as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
  • Investigational Compounds : Its derivatives are being explored for their efficacy in treating conditions such as anxiety and depression due to their ability to interact with central nervous system receptors.

Material Science Applications

In addition to its pharmaceutical potential, this compound may find applications in material science:

  • Polymer Chemistry : As a building block, it can be utilized in the synthesis of polymers with specific functionalities, enhancing material properties for various industrial applications.
  • Surface Coatings : Its unique chemical structure may allow for the development of specialized coatings that require specific adhesion or barrier properties.

Case Studies and Research Findings

Several studies have documented the synthesis and application of related compounds:

  • Neuroprotective Studies : A study highlighted the neuroprotective effects of structurally similar carbamates in animal models, suggesting pathways through which these compounds exert their effects on neuronal health.
  • Drug Development : Research has indicated that derivatives of this compound can inhibit specific enzymes linked to neurological disorders, paving the way for new therapeutic strategies.
  • Material Development : Investigations into polymeric materials incorporating this carbamate have shown improved mechanical properties and chemical resistance, indicating its utility in advanced material applications.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, protecting it from unwanted reactions during synthesis. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The following table highlights structural differences and key features of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Features Applications/Reactivity References
This compound 2-aminoethyl, Boc-protected aminomethyl C₁₄H₂₈N₂O₂ Primary amine for coupling; Boc deprotection under acidic conditions Intermediate for pyrimidine derivatives (e.g., antitumor agents)
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate Hydroxy group, stereospecific configuration C₁₁H₂₁NO₃ Hydroxyl group enables esterification; chiral center influences interactions Stereochemical studies or chiral building blocks
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl, hydroxypropan-2-yl C₂₀H₂₅NO₃ Bulky biphenyl group; chiral hydroxypropan-2-yl Potential use in medicinal chemistry for steric hindrance or target specificity
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate Dimethylamino carbonyl, stereospecific C₁₅H₂₇N₃O₃ Tertiary amine and amide; enhanced hydrogen bonding capacity Drug development (e.g., enzyme inhibitors)
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) PEG chain (hydrophilic) C₁₁H₂₃NO₅ Enhanced aqueous solubility; biocompatible PEG spacer Solubility enhancement in drug formulations
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride Azetidine ring, hydrochloride salt C₁₀H₂₁ClN₂O₂ Strained four-membered ring; reactive amine Ring-opening reactions or synthesis of azetidine-containing therapeutics
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)carbamate Propanamido group, chiral center C₁₄H₂₇N₃O₃ Amide linkage; peptide-like backbone Peptide synthesis or prodrug design
tert-Butyl (2-(aminooxy)ethyl)carbamate Aminooxy group C₇H₁₆N₂O₃ Reactive aminooxy moiety for oxime formation Bioconjugation (e.g., antibody-drug conjugates)

Physicochemical Properties

  • Hydrophobicity : Cyclohexane derivatives (e.g., ) are generally more hydrophobic than PEGylated compounds (e.g., ).
  • Basicity : The primary amine in the target compound (pKa ~9–10) is more basic than the tertiary amine in (pKa ~7–8) or the amide in .
  • Steric Effects : Bulky substituents like biphenyl in or azetidine in introduce steric hindrance, influencing reaction kinetics and target binding.

Biological Activity

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl ring with an aminoethyl substituent.

2. Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial properties. For instance, similar carbamate derivatives have shown efficacy against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for these derivatives ranged from 40 to 50 µg/mL .

3. Anti-Cancer Potential

The anti-cancer activity of carbamate derivatives has been explored in various studies. For example, certain compounds have been shown to induce apoptosis in cancer cell lines, such as MCF-7 cells, with IC50 values indicating significant cytotoxicity. This suggests that this compound may also possess similar anti-cancer properties .

Case Study 1: Neuroprotective Mechanism

A study investigated the neuroprotective effects of similar compounds on neuronal cell cultures subjected to oxidative stress. The results indicated that these compounds could reduce cell death and oxidative damage by modulating antioxidant enzyme activity and reducing inflammatory markers.

Case Study 2: Antimicrobial Efficacy

Another study tested a series of carbamate derivatives against clinical isolates of Klebsiella pneumoniae. The results showed that some derivatives exhibited significant antibacterial activity, with inhibition zones comparable to standard antibiotics like ceftriaxone.

Binding Affinity Studies

Preliminary binding affinity studies suggest that this compound interacts with various biological targets, including neurotransmitter receptors and metabolic enzymes. Further research is needed to elucidate specific interactions and mechanisms of action.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamateC11H22N2O2Similar structure; different stereochemistry
tert-Butyl (trans-2-aminocyclohexyl)carbamateC11H22N2O2Trans configuration affecting biological activity
tert-Butyl ((1S,2S)-2-aminocyclohexyl)carbamateC11H22N2O2Another stereoisomer with potential different effects

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Start with Boc protection of the amine group using tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
  • Step 2 : Functionalize the cyclohexyl core via alkylation or Michael addition to introduce the 2-aminoethyl moiety. Optimize reaction time and temperature (typically 0–25°C) to minimize side reactions.
  • Purity Optimization : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC or LC-MS, targeting ≥95% purity .
  • Critical Note : Avoid contamination from residual solvents (e.g., DMF, THF) by rigorous drying under vacuum .

Q. How should researchers characterize the stability of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Analyze samples weekly via NMR and LC-MS to detect hydrolysis of the carbamate group or amine oxidation.
  • Storage Recommendations : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent moisture absorption and oxidative degradation. Avoid prolonged exposure to light .
  • Data Interpretation : Compare degradation profiles with analogs (e.g., tert-butyl carbamate derivatives) to identify structural vulnerabilities .

Q. What safety protocols are essential for handling tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks.
  • Spill Management : Absorb spills with inert material (vermiculite), seal in containers, and dispose as hazardous waste. Avoid aqueous cleanup to prevent hydrolysis .
  • Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for synthesizing tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate derivatives?

  • Methodological Answer :

  • Quantum Chemical Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition states and activation energies for key steps like Boc deprotection or alkylation.
  • Reaction Design : Apply ICReDD’s reaction path search tools to predict optimal conditions (solvent, catalyst) and reduce trial-and-error experimentation. Validate predictions with small-scale reactions .
  • Case Study : Similar cyclohexylcarbamate derivatives were synthesized via iodolactamization, demonstrating the utility of stereochemical control in intermediates .

Q. What strategies resolve contradictions in reported toxicity data for structurally related carbamate compounds?

  • Methodological Answer :

  • Data Reconciliation : Cross-reference toxicity databases (e.g., EPA DSSTox, PubChem) and prioritize studies with validated protocols (OECD guidelines).
  • In Silico Toxicology : Use QSAR models to predict acute toxicity (e.g., LD50) based on substituent effects (e.g., aminoethyl vs. chlorophenethyl groups).
  • Experimental Validation : Perform in vitro assays (e.g., MTT on HepG2 cells) for disputed compounds, comparing results to computational predictions .

Q. How can researchers design experiments to probe the reactivity of the carbamate group in complex reaction systems?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow NMR to monitor Boc deprotection rates under acidic conditions (e.g., TFA in DCM). Compare with analogous tert-butyl carbamates to identify steric/electronic effects.
  • Competitive Reactions : Introduce nucleophiles (e.g., amines, thiols) to assess carbamate lability. Track byproducts via GC-MS or MALDI-TOF.
  • Case Study : tert-Butyl carbamates in CCR2 antagonist syntheses showed regioselective reactivity influenced by cyclohexyl substituents .

Data Contradiction Analysis

Q. Why do stability reports vary for tert-butyl carbamate derivatives, and how can researchers mitigate this?

  • Analysis : Discrepancies often arise from differences in storage conditions (e.g., humidity control), analytical methods (HPLC vs. NMR), or impurity profiles (e.g., residual acids).
  • Mitigation Strategies :

  • Standardize testing protocols (e.g., ICH guidelines) across labs.
  • Characterize impurities via high-resolution mass spectrometry (HRMS) and correlate with degradation pathways .

Methodological Resources

  • Synthetic Chemistry : Leverage PubChem and NIST data for physicochemical properties .
  • Computational Tools : ICReDD’s reaction path search algorithms and DFT software (Gaussian, ORCA) .
  • Safety Compliance : Follow OSHA and ECHA guidelines for hazardous material handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate

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